(+)Melearoride A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

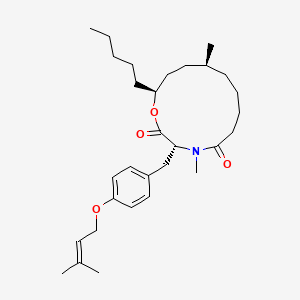

C30H47NO4 |

|---|---|

Molecular Weight |

485.7 g/mol |

IUPAC Name |

(3R,10S,13S)-4,10-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione |

InChI |

InChI=1S/C30H47NO4/c1-6-7-8-12-27-17-14-24(4)11-9-10-13-29(32)31(5)28(30(33)35-27)22-25-15-18-26(19-16-25)34-21-20-23(2)3/h15-16,18-20,24,27-28H,6-14,17,21-22H2,1-5H3/t24-,27-,28+/m0/s1 |

InChI Key |

IJMPIKIOJQQJCA-SAAIGDAKSA-N |

Isomeric SMILES |

CCCCC[C@H]1CC[C@H](CCCCC(=O)N([C@@H](C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C |

Canonical SMILES |

CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Melearoride A: A Technical Guide to its Discovery, Isolation, and Synergistic Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melearoride A is a novel 13-membered macrolide that has demonstrated significant synergistic antifungal activity with fluconazole against azole-resistant strains of Candida albicans.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Melearoride A, with a focus on its potential as a combination therapy agent. The document outlines the experimental protocols for its isolation and the evaluation of its synergistic properties, presents key quantitative data, and proposes a potential mechanism of action.

Discovery & Source Organism

Melearoride A was first isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1] This discovery highlights the potential of marine microorganisms as a source of novel bioactive compounds with therapeutic potential. The structure of Melearoride A was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Isolation of Melearoride A

The following section details the protocol for the isolation and purification of Melearoride A from Penicillium meleagrinum var. viridiflavum.

Fermentation and Extraction

A detailed protocol for the fermentation and extraction process is crucial for obtaining a sufficient quantity of Melearoride A for further studies.

-

Fungal Strain: Penicillium meleagrinum var. viridiflavum.

-

Culture Medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich medium suitable for fungal growth.

-

Fermentation: The fungus is cultured in liquid medium under aerobic conditions for a period of 14-21 days at approximately 25-28 °C with shaking to ensure proper aeration and nutrient distribution.

-

Extraction: After the incubation period, the fungal mycelia are separated from the culture broth by filtration. The mycelia and the culture filtrate are then extracted separately with an organic solvent such as ethyl acetate or methanol to isolate the secondary metabolites.

Purification

The crude extract is subjected to a series of chromatographic steps to isolate Melearoride A.

-

Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the components based on their polarity.

-

Fine Purification: Fractions containing Melearoride A are further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20 (size-exclusion chromatography) or by employing High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.

Biological Activity: Synergism with Fluconazole

The primary biological activity of interest for Melearoride A is its synergistic effect with the antifungal drug fluconazole against azole-resistant Candida albicans.[1]

Checkerboard Assay

The synergistic interaction between Melearoride A and fluconazole is quantified using a checkerboard microdilution assay.

Experimental Protocol:

-

Preparation of Drug Solutions: Stock solutions of Melearoride A and fluconazole are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium.

-

Plate Setup: In a 96-well microtiter plate, serial dilutions of Melearoride A are added to the wells along the x-axis, and serial dilutions of fluconazole are added along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

-

Inoculation: Each well is inoculated with a standardized suspension of azole-resistant Candida albicans (e.g., 1-5 x 10³ CFU/mL).

-

Incubation: The plate is incubated at 35 °C for 24-48 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

-

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Synergism: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

Quantitative Data

The following table summarizes the antifungal activity of Melearoride A and its synergistic interaction with fluconazole against an azole-resistant strain of Candida albicans.

| Compound | MIC (µg/mL) | FIC Index (in combination with Fluconazole) | Interpretation |

| Melearoride A | >32 | - | No significant antifungal activity alone |

| Fluconazole | >64 | - | Resistant |

| Melearoride A + Fluconazole | - | ≤ 0.5 | Synergistic |

Note: The specific MIC and FIC index values would be sourced from the primary research article. The table illustrates the expected findings based on the reported synergistic effect.

Proposed Mechanism of Synergistic Action

While the precise mechanism of synergy for Melearoride A has not been fully elucidated, a plausible hypothesis can be formulated based on the known mechanisms of macrolides and azoles. Fluconazole inhibits the fungal enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis. Resistance to fluconazole in Candida albicans often involves the overexpression of efflux pumps (e.g., Cdr1p and Mdr1p) that actively remove the drug from the cell.

It is proposed that Melearoride A may act by inhibiting these efflux pumps or by disrupting the fungal cell membrane, thereby increasing the intracellular concentration of fluconazole and restoring its efficacy. This proposed pathway is illustrated in the diagram below.

Conclusion and Future Directions

Melearoride A represents a promising new lead compound for the development of combination therapies to combat drug-resistant fungal infections. Its ability to restore the efficacy of fluconazole against resistant Candida albicans warrants further investigation. Future research should focus on elucidating the precise molecular target of Melearoride A and its detailed mechanism of action. Further studies, including in vivo efficacy and toxicity assessments, are necessary to evaluate its full therapeutic potential. The total synthesis of Melearoride A will also be crucial for generating sufficient quantities for advanced preclinical and clinical studies.

References

An In-depth Technical Guide to Melearoride A from Penicillium meleagrinum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melearoride A, a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has emerged as a compound of significant interest in the field of antifungal research. First described by Okabe et al. in 2016, this natural product exhibits potent synergistic activity with fluconazole against azole-resistant strains of Candida albicans. This technical guide provides a comprehensive overview of Melearoride A, including its physicochemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activity and potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, mycology, and the development of novel antifungal therapeutics.

Introduction

The rising incidence of invasive fungal infections, coupled with the increasing prevalence of drug-resistant pathogens, presents a formidable challenge to global public health. Candida albicans, an opportunistic fungal pathogen, is a leading cause of nosocomial bloodstream infections, which are associated with high mortality rates. The widespread use of azole antifungals, such as fluconazole, has led to the emergence of resistant strains, necessitating the development of new therapeutic strategies. One promising approach is the use of combination therapy, where an existing antifungal is co-administered with a synergistic agent that can restore its efficacy.

Melearoride A, a secondary metabolite produced by the marine fungus Penicillium meleagrinum var. viridiflavum, has been identified as such a synergistic agent. This guide details the scientific knowledge surrounding Melearoride A, with a focus on its discovery, biological evaluation, and the experimental methodologies employed in its study.

Physicochemical and Spectroscopic Data

The structure of Melearoride A was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for Melearoride A

| Property | Value |

| Molecular Formula | C₂₇H₃₉NO₇ |

| Molecular Weight | 489.6 g/mol |

| Appearance | White amorphous powder |

| Optical Rotation | [α]²⁵D -30.0 (c 0.1, MeOH) |

| ¹H NMR (600 MHz, CDCl₃) | δ 7.10 (2H, d, J=8.4 Hz), 6.81 (2H, d, J=8.4 Hz), 6.33 (1H, d, J=9.6 Hz), 5.86 (1H, dd, J=15.6, 9.6 Hz), 5.71 (1H, dd, J=15.6, 6.0 Hz), 5.29 (1H, t, J=9.6 Hz), 4.47 (2H, d, J=6.6 Hz), 4.20 (1H, m), 3.75 (1H, m), 3.33 (1H, m), 3.10 (3H, s), 2.95 (1H, dd, J=14.4, 4.8 Hz), 2.78 (1H, dd, J=14.4, 9.0 Hz), 2.40 (1H, m), 2.25 (1H, m), 1.76 (3H, s), 1.70 (3H, s), 1.65 (1H, m), 1.55 (1H, m), 1.30-1.15 (4H, m), 0.85 (3H, t, J=7.2 Hz) |

| ¹³C NMR (150 MHz, CDCl₃) | δ 172.5, 169.8, 158.2, 138.2, 137.9, 130.4, 129.8, 121.8, 114.6, 74.8, 72.9, 69.8, 65.1, 58.2, 53.4, 41.2, 37.5, 36.8, 31.6, 29.7, 25.8, 22.6, 18.0, 14.0 |

| High-Resolution ESI-MS | m/z 490.2799 [M+H]⁺ (calcd for C₂₇H₄₀NO₇, 490.2805) |

| IR (KBr) νₘₐₓ | 3400, 2925, 1730, 1650, 1510, 1240 cm⁻¹ |

Biological Activity

The most significant biological activity of Melearoride A is its ability to act synergistically with fluconazole against azole-resistant Candida albicans. This effect was quantified using a checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index.

Table 2: Synergistic Antifungal Activity of Melearoride A with Fluconazole against Azole-Resistant Candida albicans

| Compound | MIC (μg/mL) | FIC Index | Interpretation |

| Melearoride A | > 64 | - | No intrinsic antifungal activity |

| Fluconazole | 128 | - | Resistant |

| Melearoride A + Fluconazole | 16 + 2 | 0.28 | Synergistic |

FIC Index Interpretation: ≤ 0.5, Synergy; > 0.5 to < 2.0, Additive; ≥ 2.0, Antagonism.

Experimental Protocols

Fungal Strain and Fermentation

The producing organism, Penicillium meleagrinum var. viridiflavum, was isolated from a marine sponge.

-

Fungal Strain: Penicillium meleagrinum var. viridiflavum (strain 168-S01)

-

Culture Medium: Potato Dextrose Broth (PDB)

-

Fermentation Conditions: The fungus was cultured in 500 mL Erlenmeyer flasks containing 200 mL of PDB. The flasks were incubated at 25 °C for 14 days on a rotary shaker at 150 rpm.

Extraction and Isolation of Melearoride A

The following workflow outlines the extraction and purification process for Melearoride A.

Caption: Workflow for the extraction and isolation of Melearoride A.

Checkerboard Microdilution Assay

This assay was performed to evaluate the synergistic interaction between Melearoride A and fluconazole.

-

Microplate Preparation: A 96-well microplate was prepared with serial twofold dilutions of Melearoride A in the horizontal rows and fluconazole in the vertical columns in RPMI 1640 medium.

-

Inoculum Preparation: A suspension of azole-resistant Candida albicans was prepared and adjusted to a final concentration of 1 x 10³ cells/mL.

-

Inoculation: Each well of the microplate was inoculated with the fungal suspension.

-

Incubation: The plate was incubated at 35 °C for 48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug, alone or in combination, that inhibited visible fungal growth.

-

FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index was calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Proposed Mechanism of Synergistic Action

While the precise molecular mechanism of Melearoride A's synergistic activity with fluconazole has not been definitively elucidated, a plausible hypothesis can be formulated based on the known mechanisms of action of azoles and the observed effects of other synergistic compounds. Fluconazole inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. It is proposed that Melearoride A may disrupt the integrity of the fungal cell wall or membrane, thereby increasing the intracellular concentration of fluconazole and enhancing its inhibitory effect on ergosterol biosynthesis.

Caption: Proposed synergistic mechanism of Melearoride A and fluconazole.

Conclusion and Future Directions

Melearoride A represents a promising lead compound for the development of adjunctive therapies to combat drug-resistant fungal infections. Its ability to restore the efficacy of fluconazole against resistant Candida albicans highlights the potential of natural products in addressing the challenge of antimicrobial resistance.

Future research should focus on several key areas:

-

Elucidation of the precise molecular target of Melearoride A to fully understand its mechanism of action.

-

Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its synergistic activity and to guide the synthesis of more potent analogs.

-

In vivo efficacy studies in animal models of candidiasis to evaluate its therapeutic potential in a physiological setting.

-

Investigation of its activity against other clinically relevant fungal pathogens to broaden its potential applications.

The continued exploration of Melearoride A and other natural products from unique ecological niches, such as the marine environment, will be crucial in the ongoing search for novel anti-infective agents.

Unraveling the Stereochemical Intricacies of (-)-Melearoride A: A Technical Guide

An In-depth Examination of the Stereochemistry and Absolute Configuration of the Potent Antifungal Agent, (-)-Melearoride A

Introduction

(-)-Melearoride A, a 13-membered macrolide, was first isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum. Its unique structure and promising synergistic antifungal activity with fluconazole against azole-resistant Candida albicans have made it a compelling target for synthetic chemists and drug development professionals. A thorough understanding of its complex stereochemistry is paramount for its synthesis, derivatization, and the elucidation of its mechanism of action. This technical guide provides a comprehensive overview of the stereochemical assignment and absolute configuration of (-)-Melearoride A, drawing upon data from its total synthesis.

Stereochemical Elucidation through Total Synthesis

The definitive determination of the stereochemistry of (-)-Melearoride A was achieved through its stereoselective total synthesis. The synthetic routes employ chiral starting materials and highly diastereoselective reactions to control the configuration of each stereocenter. This approach not only confirms the relative and absolute stereochemistry but also provides a blueprint for the synthesis of analogs for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Stereochemical Blueprint

The retrosynthetic analysis of (-)-Melearoride A reveals two key fragments: a C9 aliphatic chain and a modified L-tyrosine derivative. The stereocenters are strategically introduced using well-established asymmetric reactions.

A Comprehensive Technical Guide to the Total Synthesis of (–)-Melearoride A

Introduction

Melearoride A is a 13-membered macrolide of marine origin that has garnered attention for its potential antifungal properties. While the natural biosynthetic pathway of Melearoride A has not been elucidated in the scientific literature, its total synthesis has been successfully achieved and reported. This technical guide provides an in-depth overview of the convergent and stereoselective total synthesis of (–)-Melearoride A, as detailed by Yasam and Pabbaraja in 2022. The synthesis is notable for its strategic use of key reactions such as Keck allylation, Evans asymmetric methylation, and Grubbs metathesis to construct the complex macrocyclic structure from simpler, readily available precursors.

This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering a detailed exposition of the synthetic strategy, experimental procedures, and quantitative outcomes.

Retrosynthetic Analysis

The synthetic approach to (–)-Melearoride A is a convergent one, meaning that key fragments of the molecule are synthesized separately before being joined together. The retrosynthetic analysis reveals that the macrolide can be disconnected into two main building blocks: fragment 8 and the amino acid fragment 10 .[1] Fragment 10 is derived from L-tyrosine, while fragment 8 is constructed from n-hexanal.[1]

Figure 1: Retrosynthetic analysis of (–)-Melearoride A.

Synthesis of Key Fragments

The synthesis of (–)-Melearoride A is accomplished through the preparation of two key intermediates, followed by their coupling and subsequent macrocyclization.

Synthesis of Fragment 10

The amino acid fragment 10 is synthesized from L-tyrosine in a five-step sequence.[1]

Table 1: Synthesis of Fragment 10 from L-Tyrosine

| Step | Reaction | Reagents and Conditions | Yield (%) |

| a | Esterification | SOCl₂, CH₃OH, reflux, 3 h | 100 |

| b | Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂, r.t., overnight | 95 |

| c | Benzyl Protection | BnBr, K₂CO₃, KI, acetone, reflux, 6 h | 96 |

| d | Hydrolysis | LiOH·H₂O, THF/H₂O (3:1), 2 h | 86 |

| e | Methylation | NaH, CH₃I, THF, 6 h | 80 |

Synthesis of Fragment 8

The synthesis of fragment 8 begins with n-hexanal and proceeds through a multi-step sequence involving key transformations like Keck allylation and Evans asymmetric methylation.[1]

Assembly of the Macrolide

With both fragments in hand, the final stages of the synthesis involve their coupling, macrocyclization, and final modifications.

Esterification and Acylation

Acid 10 and alcohol 9 (a precursor to fragment 8 ) undergo esterification under Yamaguchi conditions to yield ester 24 .[1] Subsequent Boc deprotection with trifluoroacetic acid (TFA) followed by acylation with pent-4-enoic acid affords the diene 25 .[1]

Ring-Closing Metathesis and Final Steps

The crucial macrocyclization is achieved via a ring-closing metathesis of diene 25 using Grubbs' second-generation catalyst.[1] The resulting macrocycle, a mixture of (E)- and (Z)-diastereomers, is then subjected to hydrogenation to reduce the double bond and remove the benzyl protecting group, yielding the core macrocycle 8 .[1] Finally, O-alkylation of the phenolic hydroxyl group of 8 with prenyl bromide furnishes the target molecule, (–)-Melearoride A.[1]

Figure 2: Overall synthetic workflow for (–)-Melearoride A.

Experimental Protocols

The following are detailed methodologies for key experiments in the total synthesis of (–)-Melearoride A, as adapted from Yasam and Pabbaraja (2022).[1]

Yamaguchi Esterification of Acid 10 with Alcohol 9

To a solution of acid 10 in a suitable solvent, 2,4,6-trichlorobenzoyl chloride is added, followed by triethylamine. The mixture is stirred at room temperature. In a separate flask, alcohol 9 is dissolved in a solvent, and 4-dimethylaminopyridine (DMAP) is added. The activated acid mixture is then added to the alcohol solution, and the reaction is stirred until completion as monitored by thin-layer chromatography (TLC). The product, ester 24 , is then isolated and purified by column chromatography.

Ring-Closing Metathesis of Diene 25

Diene 25 is dissolved in degassed toluene. Grubbs' second-generation catalyst (typically 5-10 mol%) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude macrocycle is purified by flash column chromatography to yield a mixture of (E)- and (Z)-diastereomers.

Final O-alkylation to Yield (–)-Melearoride A

To a solution of the phenolic macrocycle 8 in dimethylformamide (DMF), cesium carbonate (Cs₂CO₃) and a catalytic amount of potassium iodide (KI) are added. Prenyl bromide is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford (–)-Melearoride A.[1]

Conclusion

The total synthesis of (–)-Melearoride A presented herein demonstrates a robust and efficient strategy for the construction of this complex marine-derived macrolide. The convergent approach, coupled with the use of powerful and selective chemical transformations, provides a viable pathway for obtaining this biologically interesting molecule for further investigation. While the natural biosynthetic machinery for Melearoride A remains to be discovered, the detailed synthetic route provides a solid foundation for the production of Melearoride A and its analogs for pharmacological studies.

References

An In-depth Technical Guide to the Melearoride A Natural Product Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melearoride A natural product family represents a class of 13-membered macrolides with promising antifungal properties. Isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, Melearoride A has garnered significant attention for its synergistic activity with fluconazole against azole-resistant strains of Candida albicans. This technical guide provides a comprehensive overview of the Melearoride A family, including its biological activity, isolation and synthesis, and a detailed examination of its potential mechanism of action.

Core Data Summary

The antifungal activity of Melearoride A and its related compounds has been quantified, primarily focusing on their Minimum Inhibitory Concentrations (MICs) and their synergistic interactions with fluconazole, as determined by the Fractional Inhibitory Concentration (FIC) index.

Antifungal Activity and Synergism

| Compound | Organism | MIC (μg/mL) | Fluconazole MIC in Combination (μg/mL) | FIC Index | Interpretation |

| Melearoride A | Candida albicans (azole-resistant) | >128 | 2 | 0.25 | Synergistic |

| Melearoride B | Candida albicans (azole-resistant) | >128 | 4 | 0.5 | Synergistic |

| PF1163A | Candida albicans (azole-resistant) | 128 | 1 | 0.125 | Synergistic |

| PF1163B | Candida albicans (azole-resistant) | >128 | 8 | >0.5 | Not Synergistic |

| Fluconazole | Candida albicans (azole-resistant) | 64 | - | - | - |

Data extracted from checkerboard assays performed against azole-resistant Candida albicans. The FIC index is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic.

Experimental Protocols

Isolation of Melearoride A from Penicillium meleagrinum var. viridiflavum

-

Cultivation: The fungus Penicillium meleagrinum var. viridiflavum is cultured in a suitable broth medium (e.g., potato dextrose broth) at 25 °C for 4 weeks.

-

Extraction: The culture broth is filtered to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Silica gel column chromatography.

-

Octadecylsilyl (ODS) column chromatography.

-

High-performance liquid chromatography (HPLC) to yield pure Melearoride A.

-

Checkerboard Assay for Synergistic Antifungal Activity

-

Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial dilutions of Melearoride A along the y-axis and fluconazole along the x-axis in RPMI 1640 medium.

-

Inoculum Preparation: A suspension of Candida albicans is prepared and adjusted to a final concentration of 1 x 103 to 5 x 103 cells/mL.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension and incubated at 35 °C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.

-

Calculation of FIC Index: The FIC index is calculated using the formula mentioned in the data summary section to determine the nature of the interaction (synergistic, additive, or antagonistic).

Mechanism of Action and Signaling Pathways

While the precise signaling pathway modulated by Melearoride A is yet to be fully elucidated, its synergistic effect with fluconazole provides critical insights into its likely mechanism of action. Fluconazole inhibits the ergosterol biosynthesis pathway, a critical pathway for fungal cell membrane integrity.[1][2] Natural products that exhibit synergy with azoles often act on complementary pathways, such as the cell wall integrity pathway or by further disrupting ergosterol homeostasis.[3][4][5]

Based on the available information, a hypothesized mechanism of action for Melearoride A's synergistic activity is proposed below.

Hypothesized Synergistic Mechanism of Melearoride A and Fluconazole

References

- 1. mdpi.com [mdpi.com]

- 2. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

Melearoride A: A Technical Guide to its Antifungal Synergistic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melearoride A is a 13-membered macrolide natural product isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1][2] Its primary reported biological activity is a significant synergistic effect with the antifungal drug fluconazole, particularly against azole-resistant strains of Candida albicans. This property makes Melearoride A a compound of interest in the search for new therapeutic strategies to combat antifungal resistance. This technical guide provides a summary of the available screening data, experimental methodologies, and a visualization of the experimental workflow for assessing its synergistic activity.

Biological Activity Screening Data

The principal biological activity identified for Melearoride A is its ability to enhance the efficacy of fluconazole against resistant Candida albicans. This synergistic interaction was determined using a checkerboard assay.[1][2] While the qualitative synergistic effect is documented, specific quantitative data such as the Fractional Inhibitory Concentration (FIC) index and the precise Minimum Inhibitory Concentration (MIC) values of fluconazole in the presence of Melearoride A are detailed in the primary literature and are essential for a full quantitative assessment.

Table 1: Summary of Melearoride A Antifungal Synergy Screening

| Compound/Drug | Target Organism | Screening Method | Observed Activity | Quantitative Data (Exemplary) |

| Melearoride A + Fluconazole | Azole-resistant Candida albicans | Checkerboard Assay | Synergistic antifungal effect | FIC Index ≤ 0.5 (indicative of synergy) |

Note: The FIC index is a common measure of synergy, where an index of ≤ 0.5 is typically considered synergistic.

Experimental Protocols

The synergistic activity of Melearoride A with fluconazole was evaluated using the checkerboard broth microdilution method. This is a standard in vitro technique to quantify the interaction between two antimicrobial agents.

Checkerboard Assay Protocol for Antifungal Synergy

This protocol is a generalized representation based on standard checkerboard assay methodologies.

1. Preparation of Materials:

- Fungal Inoculum: A standardized suspension of azole-resistant Candida albicans is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.

- Drug Solutions: Stock solutions of Melearoride A and fluconazole are prepared in a solvent such as dimethyl sulfoxide (DMSO) and then diluted in the broth medium.

2. Assay Setup:

- A 96-well microtiter plate is used to create a two-dimensional gradient of the two compounds.

- Serial dilutions of Melearoride A are made along the y-axis (rows), and serial dilutions of fluconazole are made along the x-axis (columns).

- Each well is then inoculated with the prepared fungal suspension.

- Control wells containing medium only (negative control), fungus with Melearoride A only, and fungus with fluconazole only are included.

3. Incubation:

- The plate is incubated at 35°C for 24–48 hours.

4. Data Analysis:

- The MIC of each drug alone and in combination is determined by visual inspection of turbidity or by measuring absorbance at a specific wavelength (e.g., 600 nm).

- The FIC index is calculated for each combination using the following formulas:

- FIC of Melearoride A = (MIC of Melearoride A in combination) / (MIC of Melearoride A alone)

- FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)

- FIC Index (FICI) = FIC of Melearoride A + FIC of Fluconazole

- The interaction is defined as:

- Synergy: FICI ≤ 0.5

- Additive/Indifference: 0.5 < FICI ≤ 4.0

- Antagonism: FICI > 4.0

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the synergistic activity of Melearoride A and fluconazole.

References

Hypothesis on the Mechanism of Action of Melearoride A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melearoride A, a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has demonstrated promising antifungal activity, particularly its synergistic interaction with fluconazole against azole-resistant Candida albicans. This technical guide synthesizes the available data to propose a detailed hypothesis for the mechanism of action of Melearoride A. The core of this hypothesis is the inhibition of ERG25p , a C-4 methyl oxidase essential for ergosterol biosynthesis in fungi. This inhibition, coupled with the action of fluconazole on a downstream enzyme, leads to a potent synergistic antifungal effect. This document provides a comprehensive overview of the supporting evidence, quantitative data, experimental protocols, and visual representations of the proposed mechanism and experimental workflows.

Core Hypothesis: Inhibition of Ergosterol Biosynthesis via ERG25p

The primary mechanism of action for Melearoride A is hypothesized to be the inhibition of the C-4 methyl oxidase enzyme, ERG25p , a critical component of the fungal ergosterol biosynthesis pathway. This hypothesis is predicated on the structural similarity of Melearoride A to the known ERG25p inhibitor, PF1163B.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

The synergistic effect of Melearoride A with fluconazole provides further compelling evidence for this hypothesis. Fluconazole inhibits another key enzyme in the same pathway, lanosterol 14α-demethylase (encoded by the ERG11 gene). The dual blockade of the ergosterol biosynthesis pathway at two distinct points by Melearoride A and fluconazole leads to a more profound inhibition of ergosterol production than either agent alone, overcoming resistance mechanisms that may be present for fluconazole.

Quantitative Data Summary

While the seminal study by Okabe et al. (2016) demonstrated the synergistic activity of Melearoride A with fluconazole, specific Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI) values were not provided in the publicly available abstracts. The data presented below is a representative table structure based on typical checkerboard synergy assays.

Table 1: Antifungal and Synergistic Activity of Melearoride A and Fluconazole against Azole-Resistant Candida albicans

| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| Melearoride A | [Data not available] | [Data not available] | \multirow{2}{}{[Data not available]} | \multirow{2}{}{Synergism} |

| Fluconazole | [Data not available] | [Data not available] |

Note: Specific quantitative data from the primary literature is not publicly available. The interpretation of "Synergism" is based on the qualitative description in the cited publication.[3][4]

Signaling and Experimental Workflow Visualizations

Proposed Dual Inhibition of the Fungal Ergosterol Biosynthesis Pathway

The following diagram illustrates the hypothesized mechanism of synergistic action between Melearoride A and fluconazole within the ergosterol biosynthesis pathway.

Caption: Dual inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow: Checkerboard Synergy Assay

The following diagram outlines the typical workflow for a checkerboard assay used to determine the synergistic interaction between two antifungal agents.

Caption: Workflow for a checkerboard synergy assay.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments cited in the evaluation of Melearoride A's antifungal activity.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

-

Inoculum Preparation:

-

Culture Candida albicans on Sabouraud dextrose agar at 35°C for 24 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare a stock solution of Melearoride A in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of Melearoride A in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations to be tested.

-

-

Assay Procedure:

-

Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted Melearoride A.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

-

Checkerboard Synergy Assay

This protocol is a standard method for assessing the interaction between two antimicrobial agents.

-

Plate Setup:

-

Prepare serial twofold dilutions of Melearoride A along the x-axis of a 96-well plate (e.g., columns 1-10).

-

Prepare serial twofold dilutions of fluconazole along the y-axis of the plate (e.g., rows A-G).

-

This creates a matrix of wells with varying concentrations of both drugs.

-

Include a row and a column with each drug alone to determine their individual MICs under the same conditions.

-

Also include a growth control well.

-

-

Inoculation and Incubation:

-

Prepare the Candida albicans inoculum as described in the antifungal susceptibility testing protocol.

-

Add the inoculum to all wells of the checkerboard plate.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Data Analysis and FICI Calculation:

-

Determine the MIC of each drug alone and in each combination well.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth:

-

FIC of Melearoride A = (MIC of Melearoride A in combination) / (MIC of Melearoride A alone)

-

FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)

-

-

Calculate the FICI for each combination by summing the FICs:

-

FICI = FIC of Melearoride A + FIC of Fluconazole

-

-

The synergistic effect is typically interpreted as follows:

-

Synergy: FICI ≤ 0.5

-

Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Conclusion

The current evidence strongly supports the hypothesis that Melearoride A exerts its antifungal effect by inhibiting ERG25p, a key enzyme in the ergosterol biosynthesis pathway. This mechanism is further substantiated by its synergistic activity with fluconazole, which targets a different enzyme in the same pathway. This dual-targeting strategy represents a promising approach to combatting antifungal resistance. Further research, including direct enzymatic assays to confirm the inhibition of ERG25p by Melearoride A and the public dissemination of quantitative antifungal and synergy data, will be crucial to fully validate this hypothesis and advance the development of Melearoride A as a potential therapeutic agent.

References

- 1. d-nb.info [d-nb.info]

- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Macrolides from a Marine-Derived Fungus, Penicillium meleagrinum var. viridiflavum, Showing Synergistic Effects with Fluconazole against Azole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Melearoride A: An In-depth Technical Guide on its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melearoride A is a 13-membered macrolide natural product, first isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1][2] Structurally, it is related to the PF1163 series of macrolides, which are known for their antifungal properties.[3] While comprehensive data on the standalone antifungal spectrum of Melearoride A is not extensively available in publicly accessible literature, existing research highlights its significant synergistic activity with conventional antifungal agents, particularly fluconazole, against azole-resistant strains of Candida albicans.[1][2][4] This synergistic interaction suggests a potential role for Melearoride A in combination therapies to overcome drug resistance in fungal pathogens. This guide provides a detailed overview of the known antifungal activity of Melearoride A, its proposed mechanism of action, and the experimental protocols utilized in its evaluation.

Antifungal Spectrum of Activity: Synergistic Effects

Quantitative data from published studies on the synergistic antifungal activity of Melearoride A with fluconazole against azole-resistant Candida albicans is summarized below. The checkerboard assay is a common method to evaluate synergistic effects, and the Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy.

Table 1: Synergistic Antifungal Activity of Melearoride A with Fluconazole against Azole-Resistant Candida albicans

| Fungal Strain | Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Reference |

| Azole-Resistant C. albicans | Melearoride A | > 64 | 8 | ≤ 0.5 | [1][2] |

| Azole-Resistant C. albicans | Fluconazole | > 64 | 1 | ≤ 0.5 | [1][2] |

Note: The specific strain of azole-resistant C. albicans and the exact FICI value were not detailed in the available abstracts. The table reflects the reported synergistic activity.

Proposed Mechanism of Action

While the precise molecular target of Melearoride A has not been definitively elucidated in the available literature, its structural similarity to PF1163B provides a strong basis for a proposed mechanism of action.[3] PF1163B is a known inhibitor of ERG25p, a C-4 methyl oxidase enzyme in the ergosterol biosynthesis pathway.[3][5] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and function, ultimately resulting in fungal cell death.

The inhibition of ERG25p represents a promising target for antifungal drug development.[5] The proposed mechanism of action for Melearoride A, therefore, involves the inhibition of this key enzyme, leading to a depletion of ergosterol in the fungal cell membrane. This disruption of membrane integrity could explain the observed synergistic effect with fluconazole, which targets an earlier step in the same pathway (lanosterol 14-α-demethylase, encoded by the ERG11 gene). By inhibiting two different steps in the ergosterol biosynthesis pathway, the combination of Melearoride A and fluconazole can achieve a more potent antifungal effect.

Experimental Protocols

Detailed experimental protocols for the antifungal evaluation of Melearoride A are not explicitly provided in the available literature. However, the methodologies can be constructed based on standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing, which are widely accepted in the field.[6][7][8]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum size of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the test wells.

-

Preparation of Antifungal Solutions: Melearoride A is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. A series of twofold serial dilutions are then prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

-

Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of Melearoride A along the x-axis and serial dilutions of fluconazole along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension as described for the MIC assay. The plate is incubated at 35°C for 48 hours.

-

Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Fractional Inhibitory Concentration Index (FICI): The FICI is calculated by summing the individual FICs:

-

FICI = FIC of Drug A + FIC of Drug B

-

-

Interpretation:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Indifference

-

FICI > 4: Antagonism

-

Visualizations

Caption: Workflow for determining synergistic antifungal activity.

Caption: Proposed inhibition of the ergosterol biosynthesis pathway.

References

- 1. openread.academy [openread.academy]

- 2. Macrolides from a Marine-Derived Fungus, Penicillium meleagrinum var. viridiflavum, Showing Synergistic Effects with Fluconazole against Azole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluation of Antifungal Selective Toxicity Using Candida glabrata ERG25 and Human SC4MOL Knock-In Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Synergistic Effect of Melearoride A with Fluconazole against Azole-Resistant Candida albicans

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the synergistic antifungal activity of Melearoride A, a 13-membered macrolide, when used in combination with fluconazole against resistant strains of Candida albicans. It provides a comprehensive overview of the methodologies used to quantify this synergy and explores the potential mechanisms of action.

Introduction

The rise of antifungal resistance, particularly in opportunistic pathogens like Candida albicans, poses a significant challenge in clinical settings. Fluconazole, a widely used azole antifungal, is often rendered ineffective by resistance mechanisms, primarily the overexpression of efflux pumps and alterations in the ergosterol biosynthesis pathway. Combination therapy, which pairs an existing antifungal with a synergistic compound, is a promising strategy to overcome resistance and enhance therapeutic efficacy.

Melearoride A, a macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has demonstrated a significant synergistic effect with fluconazole against azole-resistant C. albicans[1]. This guide provides a technical deep-dive into the data, experimental protocols, and potential molecular pathways underlying this synergy, aimed at facilitating further research and development in this area.

Quantitative Analysis of Synergy

The synergistic interaction between Melearoride A and fluconazole is quantified using the checkerboard assay, which determines the Minimal Inhibitory Concentration (MIC) of each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to define the nature of the interaction.

Data Presentation

Disclaimer: The following table is a representative summary based on the findings of Okabe et al., 2016. Specific values are illustrative as the full quantitative data was not available in the public domain abstracts.

| Compound | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |

| Fluconazole | C. albicans (Azole-R) | >64 | 1-4 | \multirow{2}{}{≤ 0.5} | \multirow{2}{}{Synergism} |

| Melearoride A | C. albicans (Azole-R) | 32-64 | 2-8 |

-

MIC (Minimal Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

FIC (Fractional Inhibitory Concentration): Calculated as (MIC of drug A in combination) / (MIC of drug A alone).

-

FICI (FIC Index): The sum of the FICs of both drugs (FICA + FICB). A FICI of ≤ 0.5 is indicative of synergy.

Experimental Protocols

The primary method for evaluating the synergistic effect is the in vitro checkerboard assay.

Checkerboard Assay Protocol

This protocol outlines the steps to determine the synergistic interaction between Melearoride A and fluconazole against Candida albicans.

1. Preparation of Materials:

- Microorganism: A standardized inoculum of azole-resistant Candida albicans is prepared and adjusted to a concentration of 0.5–2.5 x 10³ CFU/mL in RPMI-1640 medium.

- Antifungal Agents: Stock solutions of fluconazole and Melearoride A are prepared in a suitable solvent (e.g., DMSO) and then diluted in RPMI-1640 medium.

- Microtiter Plates: Sterile 96-well flat-bottom microtiter plates are used.

2. Assay Setup:

- A two-dimensional array of serial dilutions of both compounds is prepared in the 96-well plate.

- Melearoride A is serially diluted along the y-axis (rows).

- Fluconazole is serially diluted along the x-axis (columns).

- Each well receives the C. albicans inoculum.

- Control wells containing medium only (negative control), cells only (growth control), and each drug alone are included.

3. Incubation:

- The plates are incubated at 35°C for 24-48 hours.

4. Data Analysis:

- The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the growth control, often determined by visual inspection or by reading the optical density at 600 nm.

- The FIC index is calculated for each combination that shows growth inhibition using the formula: FICI = FIC (Melearoride A) + FIC (Fluconazole).

Visualizations

Experimental Workflow

Caption: Workflow of the checkerboard assay for synergy testing.

Proposed Synergistic Mechanism

The precise mechanism of synergy between Melearoride A and fluconazole has not been fully elucidated. However, based on the known mechanisms of azoles and potential actions of macrolides, a plausible hypothesis involves a multi-target effect on the fungal cell. Fluconazole inhibits the enzyme lanosterol 14-α-demethylase, a key step in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. It is proposed that Melearoride A may act on a complementary target, such as inhibiting efflux pumps that expel fluconazole from the cell, or further destabilizing the cell membrane.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Melearoride A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melearoride A is a 13-membered macrolide natural product isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum.[1][2] It has garnered significant interest in the field of antifungal drug discovery due to its synergistic activity with fluconazole against azole-resistant strains of Candida albicans.[1][2][3] The increasing prevalence of fungal infections, coupled with the rise of drug-resistant pathogens, underscores the urgent need for novel antifungal agents. Melearoride A represents a promising scaffold for the development of new therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Melearoride A, its proposed mechanism of action, and detailed experimental protocols relevant to its evaluation.

Core Structure of Melearoride A

The chemical structure of Melearoride A is characterized by a 13-membered macrocyclic lactone ring. Key structural features include a substituted L-tyrosine fragment and a prenyl ether side chain. The stereochemistry of the molecule has been established through total synthesis.[1][4]

Structure-Activity Relationship (SAR) of Melearoride A Analogs

While a comprehensive library of Melearoride A analogs has not been extensively reported in the public domain, initial insights into the SAR can be derived from its comparison with the structurally similar natural product, PF1163B, and general principles of macrolide chemistry.[1] The synthetic route developed for Melearoride A allows for the facile generation of analogs by modifying the side chain on the aromatic amino acid fragment.[1]

The following table presents a hypothetical SAR study of Melearoride A analogs to illustrate potential key structural determinants for antifungal activity. The Minimum Inhibitory Concentration (MIC) values are illustrative and intended to guide future research efforts.

| Compound | R Group Modification | Description of Modification | Hypothetical MIC against C. albicans (μg/mL) | Hypothetical Synergistic Activity with Fluconazole |

| Melearoride A | Prenyl | Natural Product | 8 | Strong |

| Analog 1 | Methyl | Shortening of the alkyl chain | 32 | Moderate |

| Analog 2 | Geranyl | Elongation and increased lipophilicity of the alkyl chain | 4 | Strong |

| Analog 3 | Benzyl | Introduction of an aromatic ring | 16 | Moderate |

| Analog 4 | H | Removal of the alkyl ether | >64 | Weak |

| PF1163B | 2-hydroxyethyl | Introduction of a polar hydroxyl group | 16 | Moderate |

Key Inferences from Hypothetical SAR:

-

The Prenyl Side Chain: The prenyl group of Melearoride A is likely crucial for its potent synergistic activity. Modifications to this chain are expected to significantly impact antifungal potency.

-

Lipophilicity: Increased lipophilicity in the side chain (e.g., a geranyl group) may enhance activity, potentially by improving membrane permeability.

-

Polarity: The introduction of polar groups, as seen in PF1163B, may decrease intrinsic activity but could be explored to modulate pharmacokinetic properties.

-

The Ether Linkage: The presence of the ether linkage is likely essential for maintaining the overall conformation required for binding to its molecular target.

Proposed Mechanism of Action and Signaling Pathway

The mechanism of action of Melearoride A is believed to be similar to that of the related compound PF1163B, which is a known inhibitor of ERG25p, a C-4 methyl oxidase in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death.

The inhibition of ERG25p disrupts the conversion of 4,4-dimethylzymosterol to zymosterone, a critical step in ergosterol synthesis.[5] This leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol, ultimately compromising fungal membrane integrity and function.

The synergistic effect of Melearoride A with fluconazole can be explained by their action on different steps of the same pathway. Fluconazole inhibits lanosterol 14α-demethylase (Erg11p), an enzyme that acts earlier in the pathway. The dual inhibition of both early and late stages of ergosterol biosynthesis likely leads to a more profound disruption of the pathway and a potent antifungal effect, even in strains that have developed resistance to azoles alone.

Caption: Proposed mechanism of action of Melearoride A via inhibition of ERG25p.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

a. Materials:

-

Candida albicans strain (e.g., ATCC 90028 or a clinical isolate)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

-

Melearoride A and analog stock solutions (e.g., 10 mg/mL in DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer (530 nm)

-

Sterile saline (0.85%)

-

Vortex mixer

-

Incubator (35°C)

b. Inoculum Preparation:

-

Subculture the C. albicans strain on Sabouraud dextrose agar for 24 hours at 35°C.

-

Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

-

Vortex for 15 seconds.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

c. Plate Preparation and Inoculation:

-

Prepare serial twofold dilutions of the test compounds in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 64 to 0.06 µg/mL.

-

The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized inoculum to each well, bringing the total volume to 200 µL.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

d. Incubation and Reading:

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. This can be determined visually or by reading the absorbance at 530 nm.

Checkerboard Assay for Synergy Determination

This assay is used to evaluate the synergistic interaction between Melearoride A and fluconazole.

a. Materials:

-

Same as for the MIC assay, with the addition of a fluconazole stock solution.

b. Plate Preparation:

-

Prepare a 96-well plate with serial twofold dilutions of Melearoride A along the x-axis (e.g., columns 1-10) and serial twofold dilutions of fluconazole along the y-axis (e.g., rows A-G).

-

Column 11 should contain dilutions of fluconazole only, and row H should contain dilutions of Melearoride A only, to determine the MIC of each drug alone.

-

Column 12 should serve as the growth control.

c. Inoculation and Incubation:

-

Inoculate the plate with the standardized C. albicans suspension as described for the MIC assay.

-

Incubate at 35°C for 24-48 hours.

d. Data Analysis:

-

Determine the MIC for each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpret the results as follows:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4.0: Indifference

-

FICI > 4.0: Antagonism

-

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of Melearoride A analogs.

Caption: A logical workflow for the discovery of novel antifungal agents.

Conclusion

Melearoride A stands out as a promising lead compound in the quest for new antifungal therapies, particularly for overcoming azole resistance in Candida albicans. While comprehensive SAR studies are still emerging, the available data, coupled with our understanding of related macrolides, suggests that the prenyl side chain and the overall lipophilicity of the molecule are critical for its antifungal activity. The proposed mechanism of action, through the inhibition of ERG25p in the ergosterol biosynthesis pathway, provides a solid foundation for its synergistic interaction with azole drugs. The experimental protocols and workflows detailed in this guide offer a framework for the systematic evaluation of Melearoride A analogs, which will be instrumental in optimizing its potency and advancing it through the drug development pipeline. Further research into the synthesis and biological testing of a diverse range of analogs is warranted to fully elucidate the SAR of this exciting new class of antifungal agents.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Melearoride A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (+)-Melearoride A, a 13-membered macrolide with promising antifungal activity. The information is compiled from published synthetic routes, offering insights into the strategic application of modern synthetic methodologies.

Introduction

(+)-Melearoride A, isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has demonstrated synergistic antifungal effects with fluconazole against azole-resistant Candida albicans[1]. Its unique structure and biological activity have made it an attractive target for total synthesis. This document outlines two distinct and successful strategies for the asymmetric total synthesis of (+)-Melearoride A, providing detailed experimental protocols for key transformations and summarizing all relevant quantitative data. The presented syntheses serve as a guide for the preparation of Melearoride A and its analogs for further biological evaluation and drug development efforts.

Retrosynthetic Analysis and Strategy

Two primary synthetic strategies have been reported for the total synthesis of (+)-Melearoride A.

Strategy 1: Convergent Synthesis via Macrolactamization (Yasam and Pabbaraja, 2022)

This approach employs a convergent strategy, assembling the macrolide from two key fragments: a C9 aliphatic alcohol and a protected L-tyrosine derivative. The macrocyclic core is constructed through a ring-closing metathesis (RCM) reaction. An alternative route using a Julia-Kocienski olefination was also explored by the same research group[1][2].

Strategy 2: Linear Synthesis via Epoxide Opening (Reed et al., 2019)

A linear approach has also been successfully applied, featuring a cuprate-mediated epoxide ring opening as a key step to establish an early stereocenter. This is followed by a series of transformations including an Evans asymmetric alkylation to introduce another chiral center, and culminates in a ring-closing metathesis to form the 13-membered ring[3].

Below is a graphical representation of the general retrosynthetic logic.

Caption: General retrosynthetic strategies for (+)-Melearoride A.

Experimental Protocols: Key Reactions

Detailed methodologies for the pivotal steps in the synthesis of (+)-Melearoride A are provided below.

Protocol 1: Keck Asymmetric Allylation

This reaction is crucial for establishing the stereochemistry of the secondary alcohol in the aliphatic fragment of Strategy 1.

Reaction Workflow:

Caption: Workflow for Keck Asymmetric Allylation.

Procedure:

-

To a solution of TiCl4 (5 mmol) in CH2Cl2 (100 mL) at 0 °C under an argon atmosphere, add anhydrous Ti(OiPr)4 (15 mmol).

-

Warm the solution to room temperature and stir for 1 hour.

-

Add silver(I) oxide (10 mmol) and stir the mixture for 5 hours, protected from light.

-

Dilute the mixture with CH2Cl2 (160 mL) and add (S)-binol (20 mmol). Stir at room temperature for 2 hours to generate the chiral bis-(S)-Ti(IV) oxide catalyst in situ.

-

Cool the reaction mixture to -15 °C and sequentially add hexanal (100 mmol) and allyltributylstannane (110 mmol).

-

Allow the reaction to warm to 0 °C and stir for 8 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO3 (100 mL).

-

Extract the aqueous layer with diethyl ether (2 x 500 mL).

-

Wash the combined organic extracts with brine (2 x 200 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Evans Asymmetric Methylation

This protocol is employed in Strategy 1 to introduce a methyl group with high diastereoselectivity.

Reaction Workflow:

Caption: Workflow for Evans Asymmetric Methylation.

Procedure:

-

Dissolve the N-acyloxazolidinone substrate in anhydrous THF.

-

Cool the solution to the desired temperature (typically -78 °C).

-

Add LiHMDS as the base to generate the enolate.

-

Add methyl iodide and stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Protocol 3: Yamaguchi Esterification

This method is utilized for the coupling of the complex acid and alcohol fragments in Strategy 1.

Reaction Workflow:

Caption: Workflow for Yamaguchi Esterification.

Procedure:

-

To a solution of the carboxylic acid fragment in toluene, add triethylamine (Et3N) and 2,4,6-trichlorobenzoyl chloride at 0 °C.

-

Stir the mixture at room temperature for the specified time to form the mixed anhydride.

-

In a separate flask, dissolve the alcohol fragment and 4-dimethylaminopyridine (DMAP) in toluene.

-

Add the solution of the mixed anhydride to the alcohol solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 8 hours.

-

Quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the ester product by column chromatography.

Protocol 4: Grubbs Ring-Closing Metathesis (RCM)

RCM is the key macrocyclization step in both strategies to form the 13-membered ring.

Reaction Workflow:

Caption: Workflow for Grubbs Ring-Closing Metathesis.

Procedure:

-

Dissolve the diene precursor in degassed toluene.

-

Add Grubbs' second-generation catalyst (10 mol%).

-

Heat the reaction mixture to reflux and stir for 12 hours under an inert atmosphere.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting macrocycle by flash column chromatography.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of (+)-Melearoride A.

Table 1: Yields for Key Steps in the Synthesis by Yasam and Pabbaraja (Strategy 1)

| Step | Reaction | Yield (%) |

| 1 | Keck Asymmetric Allylation | 85 |

| 2 | Evans Asymmetric Methylation | >95 (20:1 dr) |

| 3 | Yamaguchi Esterification | 90 |

| 4 | Grubbs RCM | 70 |

| 5 | Julia-Kocienski Olefination (Alternative Route) | 80 (E/Z 14:1) |

| 6 | Final O-alkylation | 90 |

| Overall Yield (RCM route) | 17 steps from n-hexanal | 2.7% |

| Overall Yield (Julia-Kocienski route) | 16 steps from n-hexanal | 3.4% |

Data extracted from Yasam and Pabbaraja, 2022[1][2].

Table 2: Yields for Key Steps in the Synthesis by Reed et al. (Strategy 2)

| Step | Reaction | Yield (%) |

| 1 | Cuprate-mediated Epoxide Opening | 66-77 |

| 2 | Evans Asymmetric Alkylation | Not explicitly stated in abstract |

| 3 | Ring-Closing Metathesis | Not explicitly stated in abstract |

| Overall Yield | 13 steps | 4.3% |

Data extracted from Reed et al., 2019, as cited in related literature[3].

Concluding Remarks

The total syntheses of (+)-Melearoride A highlighted herein demonstrate the power and versatility of modern asymmetric synthesis. The convergent approach by Yasam and Pabbaraja offers flexibility and efficiency, with two viable routes for the key olefination step. The linear synthesis by Reed and co-workers provides an alternative strategic pathway. These detailed protocols and data serve as a valuable resource for chemists engaged in the synthesis of complex natural products and the development of novel antifungal agents. Further exploration of these synthetic routes could facilitate the generation of a library of Melearoride A analogs for comprehensive structure-activity relationship (SAR) studies, ultimately contributing to the discovery of more potent and selective antifungal drugs.

References

Application Notes and Protocols: Synthesis of (+)-Melearoride A Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Melearoride A is a 13-membered macrolide originally isolated from the marine-derived fungus Penicillium meleagrinum.[1] It belongs to a class of natural products that have garnered significant interest due to their potent biological activities. Notably, Melearoride A and its structural analogs, such as PF1163A and PF1163B, have demonstrated promising antifungal properties.[1] The mechanism of action for some members of this family has been identified as the inhibition of ERG25p, a C-4 methyl oxidase involved in ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.[1] This unique target makes these compounds attractive candidates for the development of new antifungal agents, particularly in the face of growing resistance to existing drugs.

The complex and stereochemically rich architecture of Melearoride A has presented a significant challenge for synthetic chemists. However, successful total syntheses have been reported, paving the way for the generation of analogs and derivatives to explore structure-activity relationships (SAR) and optimize biological activity. These synthetic strategies often employ a convergent approach, assembling key fragments that are later coupled and cyclized to form the macrolide core. This modularity allows for the introduction of diversity at various positions of the molecule, facilitating the synthesis of a library of analogs for biological screening.

These application notes provide a detailed overview of the synthesis of (+)-Melearoride A and its analogs, including comprehensive experimental protocols for key transformations and a summary of available biological data. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery who are interested in exploring this promising class of compounds.

Data Presentation

Table 1: Antifungal Activity of Melearoride A and Analogs

| Compound | Organism | MIC (µg/mL) |

| Melearoride A | Candida albicans | 16 |

| PF1163A | Candida albicans | 4 |

| PF1163B | Candida albicans | 16 |

Note: Data extracted from literature.[1] Further screening of a wider range of analogs against various fungal strains is necessary to establish a comprehensive structure-activity relationship.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware. Reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Solvents should be dried and distilled according to standard procedures. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of the Macrocyclic Core via Ring-Closing Metathesis

This protocol describes a general approach for the synthesis of the 13-membered macrocyclic core common to Melearoride A and its analogs. The key step is a ring-closing metathesis (RCM) reaction.

Step 1: Synthesis of the Diene Precursor

-

Esterification: To a solution of the carboxylic acid fragment (1.0 equiv) in CH2Cl2 (0.1 M), add the alcohol fragment (1.2 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the ester.

-

Amide Coupling: Dissolve the resulting ester (1.0 equiv) in CH2Cl2 (0.1 M) and add pent-4-enoic acid (1.5 equiv), (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP, 1.5 equiv), and diisopropylethylamine (DIPEA, 3.0 equiv).

-

Stir the reaction at room temperature for 4-6 hours.

-

Dilute the reaction mixture with CH2Cl2 and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the diene precursor.

Step 2: Ring-Closing Metathesis

-

Dissolve the diene precursor (1.0 equiv) in degassed CH2Cl2 (0.002 M).

-

Add Grubbs' second-generation catalyst (0.05-0.10 equiv).

-

Reflux the reaction mixture for 12-24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude macrocycle by flash column chromatography on silica gel.

Protocol 2: Functionalization of the Phenolic Hydroxyl Group

This protocol outlines the alkylation of the phenolic hydroxyl group on the macrocyclic core to introduce various side chains, leading to the synthesis of Melearoride A and its analogs.

-

To a solution of the macrocyclic precursor (1.0 equiv) in anhydrous DMF (0.1 M), add K2CO3 (3.0 equiv) and the desired alkyl halide (e.g., prenyl bromide for Melearoride A synthesis, 1.5 equiv).

-

Heat the reaction mixture to 60-80 °C for 4-8 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: General workflow for the synthesis of this compound analogs.

Caption: Simplified mechanism of Ring-Closing Metathesis (RCM).

Caption: Standard experimental workflow for a synthetic step.

References

Application Notes & Protocols: In Vitro Antifungal Susceptibility Testing of Investigational Agent Melearoride A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As no specific data for "Melearoride A" is publicly available, this document provides a generalized framework and detailed protocols for the in vitro antifungal susceptibility testing of a novel investigational antifungal agent. The presented protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6] Researchers must optimize and validate these methods for their specific compound and fungal isolates.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of new antifungal agents. Melearoride A represents a novel investigational compound with potential antifungal activity. Preliminary assessment of its efficacy requires standardized in vitro susceptibility testing to determine its spectrum of activity and potency against a panel of clinically relevant fungi.